[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a dimethylamine group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of cyclohexadiene derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation to achieve the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding chlorinated quinones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine hydrochloride in the presence of sodium hydroxide.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chlorinated structure may enable it to bind to specific proteins or enzymes, making it a useful tool in biochemical assays .
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in designing molecules with specific biological activities .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of [3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include the disruption of normal cellular processes or the activation of specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-methyl-amine: Similar structure but with a single methyl group instead of dimethylamine.
[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-ethyl-amine: Similar structure but with an ethyl group instead of dimethylamine.
Uniqueness
The uniqueness of [3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its multiple chlorine atoms and the presence of the dimethylamine group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-5-(3,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)11-4-8(3-10(15)7-11)9-5-12(16)14(18)13(17)6-9/h3-5,7,9H,6H2,1-2H3 |
InChI Key |
QLIHAODDVFCHJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C2CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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